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Compound of Interest

Compound Name: 3,5-Dichloro-4-formylbenzoic acid

Cat. No.: B2904188

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-
formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-formylbenzoic acid (CAS No. 153203-80-6) is a polysubstituted aromatic
compound featuring a carboxylic acid, an aldehyde, and two chlorine atoms. This unique
combination of functional groups makes it a molecule of significant interest as a potential
building block in medicinal chemistry and materials science. The precise arrangement of
electron-withdrawing halogens and reactive carbonyl groups imparts specific steric and
electronic properties that are critical for its application in targeted synthesis. This guide
provides a comprehensive analysis of its core physicochemical properties, offering both
established data and expert-grounded predictions to inform its use in research and
development.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and
fundamental identifiers. 3,5-Dichloro-4-formylbenzoic acid is a derivative of benzoic acid with
chlorine substituents ortho to the carboxylic acid group and meta to the formyl group.
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Identifier Value Source
CAS Number 153203-80-6 [1]
Molecular Formula CsH4Cl203 [1]
Molecular Weight 219.02 g/mol [1]
IUPAC Name 3,5.(-jdichloro-4-formylbenzoic 1]

aci

, C1=C(C=C(C(=C1Cl)C=0)Cl)
Canonical SMILES [1]
C(=0)0O

KNZHVHRJCNWQKI-
InChliKey [1]
UHFFFAOYSA-N

Predicted Physicochemical Properties and
Rationale

While extensive experimental data for this specific molecule is not widely published, we can
predict its properties with a high degree of confidence by analyzing the known data of its parent
compound, 4-formylbenzoic acid, and understanding the influence of its dichlorinated
substitution pattern.
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Reference
5 " Compound: 4-
roper
SNy Formylbenzoic

Acid

Predicted: 3,5-
Dichloro-4-
formylbenzoic Acid

Scientific Rationale
for Prediction

Melting Point (°C) ~247

>250 (Estimated)

The significant
increase in molecular
weight and the
potential for altered
crystal lattice packing
due to the bulky
chlorine atoms would
likely increase the
energy required to
break the solid-state

structure.

Aqueous Solubility Sparingly soluble

Low to very low

The two chlorine
atoms significantly
increase the
lipophilicity
(hydrophobicity) of the
molecule, drastically
reducing its ability to
form favorable
hydrogen bonds with

water.

LogP (Octanol/Water) 1.197 (Calculated)

2.2 (Calculated)

The addition of
halogens is a well-
established method
for increasing the
partition coefficient, a
critical parameter in
drug design for
modulating membrane

permeability.[1][2]
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pKa ~3.77

< 3.5 (Estimated)

The two chlorine
atoms are strongly
electron-withdrawing.
Their inductive effect
pulls electron density
from the aromatic ring
and the carboxylate
group, stabilizing the
conjugate base (R-
COO") and thus
increasing the acidity
(lowering the pKa) of

the carboxylic acid.

Synthesis and Reactivity

Plausible Synthetic Pathway

A common strategy for synthesizing polychlorinated aromatic acids involves the direct

chlorination of a less substituted precursor. A plausible and efficient route to 3,5-Dichloro-4-

formylbenzoic acid would be the electrophilic chlorination of 4-formylbenzoic acid using a

suitable chlorinating agent and a Lewis acid catalyst.
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Proposed Synthesis of 3,5-Dichloro-4-formylbenzoic Acid

4-Formylbenzoic Acid

Electrophilic
romatic Substitution

Chlorinating Agent (e.g., Cl2)
Lewis Acid Catalyst (e.g., FeCls)

3,5-Dichloro-4-formylbenzoic Acid

Purification
(Recrystallization)

Click to download full resolution via product page
Caption: Proposed synthetic workflow for 3,5-Dichloro-4-formylbenzoic acid.

Causality in Synthesis: The carboxylic acid and formyl groups are deactivating, meta-directing
substituents. However, the directing effects in polysubstituted rings can be complex.
Chlorination occurs at the positions meta to both groups (positions 3 and 5), which are also the
least sterically hindered positions.

Chemical Reactivity

The molecule possesses three sites for chemical modification:

o Carboxylic Acid: Can undergo standard reactions like esterification, amide bond formation
(e.g., via an acyl chloride intermediate), and reduction.
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» Aldehyde: Susceptible to nucleophilic attack, oxidation to a second carboxylic acid, reduction
to an alcohol, and reductive amination to form substituted benzylamines.

e Aromatic Ring: The chlorine atoms can potentially be displaced via nucleophilic aromatic
substitution under specific conditions, though this is generally difficult.

A study on the related compound 3,5-dichloro-4-hydroxybenzoic acid revealed that reduction
with a strong reducing agent like LiAlH4 can lead to unexpected cross-linking rather than simple
reduction of the carboxylic acid.[3] This suggests that the steric hindrance and electronic
effects from the 3,5-dichloro pattern may influence reaction outcomes, a critical consideration
for synthetic planning.

Experimental Methodologies for Physicochemical
Characterization

For any novel or sparsely characterized compound intended for drug development, rigorous
experimental determination of its properties is mandatory. The following section details the
standard, self-validating protocols grounded in international guidelines.

Determination of Melting Point (OECD Guideline 102)

Expertise & Rationale: The melting point is a crucial indicator of purity and provides insight into
the crystal lattice energy of a compound. A sharp melting range typically signifies high purity.

Step-by-Step Protocol:

Sample Preparation: A small quantity of the dry, crystalline 3,5-Dichloro-4-formylbenzoic
acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

 Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

e Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per
minute) near the expected melting point.

o Data Recording: The temperature at which the substance begins to collapse and the
temperature at which it becomes a clear liquid are recorded as the melting range.
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 Validation: The protocol is validated by measuring the melting point of a certified reference
standard (e.g., caffeine, vanillin) with a known, sharp melting point.

Determination of Aqueous Solubility (OECD Guideline
105)

Expertise & Rationale: Aqueous solubility is a cornerstone of drug development, directly
impacting bioavailability and formulation strategies. The "shake-flask" method is the gold
standard for its determination.

Step-by-Step Protocol:

o System Preparation: A stock solution is prepared by adding an excess amount of 3,5-
Dichloro-4-formylbenzoic acid to a known volume of purified water (and relevant buffers,
e.g., pH 7.4 phosphate-buffered saline) in a sealed, thermostatted vessel.

» Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature (e.g.,
25 °C or 37 °C) for a sulfficient period (typically 24-48 hours) to ensure equilibrium is
reached. The continued presence of undissolved solid is essential.

» Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the
solid material from the aqueous solution.

e Quantification: A sample of the clear supernatant is carefully removed, diluted if necessary,
and analyzed by a validated analytical method (e.g., HPLC-UV) to determine the
concentration of the dissolved compound.

 Validation: The analytical method (HPLC-UV) must be validated for linearity, accuracy, and
precision using standard solutions of known concentrations.
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Caption: Standard experimental workflow for solubility determination.

Spectroscopic Analysis

Spectroscopic data provides an irrefutable fingerprint of a molecule's structure.
1H and 13C NMR Spectroscopy:
¢ Purpose: To elucidate the carbon-hydrogen framework of the molecule.

¢ Predicted *H NMR Spectrum: We would expect to see three distinct signals:
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o A singlet for the single aromatic proton (H-2/H-6 position). Its chemical shift would be
downfield due to the deshielding effects of the adjacent chlorine and carboxylic acid
groups.

o Asinglet for the aldehyde proton (-CHO), typically found around 9-10 ppm.

o A broad singlet for the acidic proton (-COOH), often above 10 ppm, which is exchangeable
with D20.

e Predicted 13C NMR Spectrum: Due to the molecule's symmetry, only 5 signals are expected:

o One signal for the carboxylic carbon (C=0).

o One signal for the aldehyde carbon (C=0).

o One signal for the aromatic carbon bearing the carboxylic acid (C-1).

o One signal for the two equivalent aromatic carbons bearing the chlorine atoms (C-3/C-5).

o One signal for the aromatic carbon bearing the formyl group (C-4). (Note: C-2 and C-6 are
chemically equivalent, but due to substitution, there are no protons there). The signals for
the carbons bonded to chlorine (C-3/C-5) would be significantly affected.

Infrared (IR) Spectroscopy:

o Purpose: To identify the key functional groups based on their vibrational frequencies.

o Expected Key Peaks:

o

A broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm~2.

[¢]

Two distinct C=0 stretches: one for the carboxylic acid (~1700-1725 cm~1) and one for the
aldehyde (~1680-1700 cm™1).

[¢]

C-Cl stretches in the fingerprint region (~600-800 cm™1).

[¢]

Aromatic C=C stretches (~1450-1600 cm~1).

Mass Spectrometry (MS):

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2904188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Purpose: To determine the exact mass and fragmentation pattern, confirming the molecular
weight and formula.

o Expected Observation: The mass spectrum would show a characteristic isotopic pattern for a
molecule containing two chlorine atoms. The molecular ion peak (M*) would appear as a
cluster of peaks with a ratio of approximately 9:6:1 for (M), (M+2), and (M+4) respectively,
corresponding to the natural abundance of 3°Cl and 37Cl isotopes.

Safety and Handling

Based on safety data for analogous compounds, 3,5-Dichloro-4-formylbenzoic acid should
be handled with care.[4]

» Hazards: It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and
may cause respiratory irritation.[4]

» Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal
protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab
coat. Avoid generating dust.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
oxidizing agents.

Conclusion

3,5-Dichloro-4-formylbenzoic acid is a valuable synthetic intermediate whose
physicochemical properties are dictated by its unique substitution pattern. The presence of two
electron-withdrawing chlorine atoms is predicted to increase its acidity and lipophilicity
compared to its parent compound, 4-formylbenzoic acid. Its multiple reactive sites offer
significant opportunities for synthetic diversification in drug discovery and materials science.
While direct experimental data remains scarce, the principles and protocols outlined in this
guide provide a robust framework for researchers to characterize this compound and
confidently integrate it into their research and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2904188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

